Parishin E

Description

Structure

3D Structure

Properties

IUPAC Name |

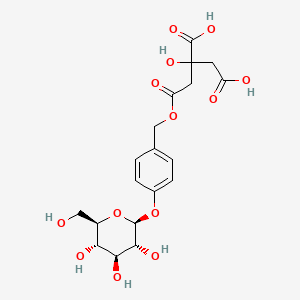

2-hydroxy-2-[2-oxo-2-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]ethyl]butanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O13/c20-7-11-14(24)15(25)16(26)17(32-11)31-10-3-1-9(2-4-10)8-30-13(23)6-19(29,18(27)28)5-12(21)22/h1-4,11,14-17,20,24-26,29H,5-8H2,(H,21,22)(H,27,28)/t11-,14-,15+,16-,17-,19?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAIUTKHLNZBMEG-HUNOYVTQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)CC(CC(=O)O)(C(=O)O)O)OC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1COC(=O)CC(CC(=O)O)(C(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: Biosynthesis Pathway of Parishin Derivatives

The following technical guide details the biosynthesis of Parishin derivatives, synthesizing established enzymatic steps with high-confidence putative mechanisms derived from recent transcriptomic and metabolomic analyses of Gastrodia elata.

Executive Summary

Parishins (A, B, C, and E) are the primary bioactive ester derivatives found in the rhizomes of Gastrodia elata.[1][2][3] Pharmacologically, they function as prodrugs, hydrolyzing in vivo to release gastrodin (4-hydroxybenzyl alcohol-4-O-β-D-glucopyranoside) and citric acid , exerting neuroprotective, anti-aging, and anxiolytic effects.[4]

The biosynthetic architecture of Parishins represents a convergence of two distinct metabolic fluxes: the Phenylpropanoid Pathway (supplying the gastrodin alcohol moiety) and the TCA Cycle (supplying the citric acid core). This guide elucidates the molecular assembly line, focusing on the critical glycosylation and esterification steps that define this pathway.

Chemical Architecture & Precursors

Understanding the stoichiometry is a prerequisite for mapping the pathway. Parishins are esters formed by the condensation of the carboxyl groups of citric acid with the benzylic hydroxyl group of gastrodin.

| Compound | Molecular Weight (Da) | Structure Description | Stoichiometry (Gastrodin:Citrate) |

| Parishin A | ~996 | Tri-ester | 3 : 1 |

| Parishin B | ~728 | Di-ester (Positional Isomer 1) | 2 : 1 |

| Parishin C | ~728 | Di-ester (Positional Isomer 2) | 2 : 1 |

| Parishin E | ~460 | Mono-ester | 1 : 1 |

Key Precursors:

-

4-Hydroxybenzyl Alcohol (4-HBA): Derived from L-Phenylalanine.[4]

-

UDP-Glucose: The glycosyl donor.[4]

-

Citric Acid: Derived from the mitochondrial TCA cycle.

The Biosynthetic Pathway (The Core)

Phase 1: The Gastrodin Module (Upstream)

The synthesis of the gastrodin monomer is the rate-limiting upstream step. It occurs in the cytosol.

-

Shikimate Pathway Entry: L-Phenylalanine is converted to trans-cinnamic acid by Phenylalanine Ammonia Lyase (PAL) .[4]

-

Chain Shortening: trans-Cinnamic acid is processed (via 4-Coumaric acid) into 4-Hydroxybenzaldehyde .[4]

-

Reduction: 4-Hydroxybenzaldehyde is reduced to 4-Hydroxybenzyl alcohol (4-HBA) by an NAD(P)H-dependent Alcohol Dehydrogenase (ADH) .[4]

-

Glycosylation (The Commitment Step): The phenolic hydroxyl group of 4-HBA is glycosylated by a UDP-dependent Glycosyltransferase (UGT) .[4]

Phase 2: The Parishin Assembly (Downstream Esterification)

This phase involves the stepwise esterification of the citric acid core. While specific "Parishin Synthases" are currently being characterized, transcriptomic evidence strongly points to the BAHD Acyltransferase superfamily or SCPL (Serine Carboxypeptidase-Like) acyltransferases, which typically catalyze the formation of phenolic esters in plants.

Mechanism Hypothesis (Stepwise Condensation):

-

Activation: Citric acid is likely activated to Citryl-CoA (for BAHD pathway) or Citryl-Glucose (for SCPL pathway).[4]

-

First Esterification: An acyltransferase condenses one Gastrodin molecule with the activated Citrate core.

-

Product:Parishin E (Mono-ester).[4]

-

-

Second Esterification: A second Gastrodin is attached.

-

Product:Parishin B or C (Di-esters).[4] The difference lies in the regioselectivity (C1 vs C5 carboxyl attachment).

-

-

Final Esterification: The third Gastrodin is attached to the remaining carboxyl group.

-

Product:Parishin A (Tri-ester).

-

Visualization: The Pathway Logic

Figure 1: The stepwise biosynthetic flow from primary precursors (Phenylalanine, Citric Acid) to the complex Parishin esters.

Experimental Protocols (Validation Systems)

To validate this pathway in a research setting, the following protocols are recommended. These are designed to distinguish between the accumulation of precursors and the final esterified products.

Protocol A: Differential Extraction of Parishins

Rationale: Parishins are highly polar but differ in solubility based on the number of gastrodin units. A fractional extraction ensures separation.

-

Sample Prep: Lyophilize fresh Gastrodia elata tubers and grind to fine powder (200 mesh).

-

Primary Extraction: Sonication with 70% Methanol (1:20 w/v) for 45 mins at 25°C.

-

Note: Avoid hot reflux initially to prevent hydrolysis of the ester bonds.

-

-

Clarification: Centrifuge at 12,000 x g for 10 mins. Collect supernatant.

-

Enrichment (SPE): Load supernatant onto a C18 Solid Phase Extraction cartridge.

-

Wash: Water (removes free sugars/citric acid).

-

Elute: 30% Methanol (Gastrodin fraction) -> 70% Methanol (Parishin fraction).[4]

-

Protocol B: In Vitro Enzymatic Assay (Acyltransferase Activity)

Rationale: To confirm the "Parishin Synthase" activity in crude protein extracts.

Reagents:

-

Substrate A: Purified Gastrodin (10 mM).

-

Substrate B: Citryl-CoA (Synthesized chemically or enzymatically) OR Citric Acid + ATP + CoA.[4]

-

Buffer: 100 mM Potassium Phosphate (pH 7.5) with 5 mM DTT.

Workflow:

-

Protein Extraction: Homogenize G. elata tissue in extraction buffer (pH 7.5, 10% glycerol, PVPP). Desalt via PD-10 column.[4]

-

Reaction Mix: Combine 100 µL protein extract, 50 µL Gastrodin, 50 µL Citryl-CoA donor system.

-

Incubation: 30°C for 2-4 hours.

-

Termination: Add equal volume of ice-cold Acetonitrile.

-

Detection: Analyze via HPLC-Q-TOF-MS. Look for mass shifts corresponding to Parishin E (m/z ~460 [M-H]-).[4]

References

-

Zeng, X., et al. (2018). "Comparative transcriptome analysis of Gastrodia elata (Orchidaceae) in response to fungus symbiosis to identify gastrodin biosynthesis-related genes."[4] BMC Genomics. Link

-

Tsai, C.C., et al. (2016). "Transcriptome analysis of Gastrodia elata rhizomes reveals key genes involved in gastrodin biosynthesis." Phytochemistry. Link

-

Xu, C.B., et al. (2019). "Isolation, Bioactivity, and Molecular Docking of a Rare Gastrodin Isocitrate and Diverse Parishin Derivatives from Gastrodia elata Blume." Journal of Agricultural and Food Chemistry. Link[4]

-

Wang, Y., et al. (2020). "Metabolomics and transcriptomics integration reveals the biosynthesis of phenolic components in Gastrodia elata." Frontiers in Plant Science. Link

-

PubChem Database. "Parishin C Compound Summary." National Library of Medicine. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Parishin C | C32H40O19 | CID 10676408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Enzymic synthesis of gastrodin through microbial transformation and purification of gastrodin biosynthesis enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Biosynthetic pathway of prescription bergenin from Bergenia purpurascens and Ardisia japonica [frontiersin.org]

- 7. Whole genome based identification of BAHD acyltransferase gene involved in piperine biosynthetic pathway in black pepper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

Parishin E: A Technical Guide on its Physicochemical Properties and Biological Significance

Introduction

Parishin E is a phenolic glycoside that has garnered significant interest within the scientific community.[1] Naturally occurring in the rhizome of Gastrodia elata, a plant with a long history in traditional medicine, Parishin E is part of a family of compounds recognized for their potential therapeutic properties.[1][2][3][4] This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing in-depth information on the molecular characteristics of Parishin E, methodologies for its isolation and analysis, and insights into its biological activities.

Physicochemical Properties of Parishin E

Parishin E is structurally defined as a monoester of citric acid with gastrodin.[1] This unique chemical structure underpins its physicochemical properties and biological functions. A summary of its key molecular identifiers and properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₄O₁₃ | |

| Molecular Weight | 460.4 g/mol | |

| CAS Number | 952068-57-4 | |

| Appearance | Crystalline solid | |

| Solubility | Soluble in DMSO, DMF, Ethanol, and PBS (pH 7.2) |

Experimental Protocols

The isolation and characterization of Parishin E require a multi-step approach involving extraction, fractionation, purification, and structural elucidation. The following protocols are designed to be self-validating, with checkpoints to ensure the successful isolation of the target compound.

Protocol 1: Extraction and Fractionation of Parishins from Gastrodia elata

This protocol outlines the initial steps to obtain a crude extract enriched with parishin compounds from the dried rhizome of Gastrodia elata.

Rationale: The choice of 95% ethanol for reflux extraction is based on its efficacy in extracting a broad range of phenolic compounds, including parishins.[5] Subsequent liquid-liquid fractionation with solvents of increasing polarity allows for the separation of compounds based on their partitioning behavior, with parishins typically concentrating in the more polar n-butanol fraction.

Step-by-Step Methodology:

-

Preparation of Plant Material: Begin with dried and powdered rhizomes of Gastrodia elata. A fine powder increases the surface area for efficient extraction.

-

Ethanol Extraction:

-

Suspend the powdered rhizomes (e.g., 4.4 kg) in 95% ethanol (3 x 6 L).[5]

-

Perform reflux extraction by heating the mixture. This enhances extraction efficiency.

-

Combine the ethanol extracts from three successive extractions to maximize the yield.

-

-

Solvent Evaporation: Concentrate the combined ethanol extract under vacuum to remove the ethanol, yielding a crude extract (e.g., 539.5 g).[5]

-

Liquid-Liquid Fractionation:

-

Dissolve the crude extract in distilled water.

-

Perform sequential partitioning with n-hexane, ethyl acetate, and n-butanol.[5]

-

Collect each solvent fraction. Parishin E, being a polar glycoside, is expected to be enriched in the n-butanol fraction.

-

-

Fraction Concentration: Evaporate the solvents from each fraction under vacuum to obtain the n-hexane, ethyl acetate, and n-butanol fractions.

Protocol 2: Purification of Parishin E using Column Chromatography

This protocol describes the purification of Parishin E from the enriched n-butanol fraction using a combination of silica gel and preparative high-performance liquid chromatography (HPLC).

Rationale: Silica gel column chromatography is an effective method for the initial separation of compounds from the complex n-butanol fraction based on their polarity. Preparative HPLC is then employed for the final purification to achieve high-purity Parishin E, as it offers superior resolution compared to gravity-flow chromatography.[6][7][8][9]

Step-by-Step Methodology:

-

Silica Gel Column Chromatography:

-

Pack a glass column with silica gel.

-

Apply the n-butanol extract (e.g., 86.21 g) to the column.[5]

-

Elute the column with a gradient of dichloromethane and methanol (e.g., starting with 100% dichloromethane and gradually increasing the proportion of methanol).[5][10]

-

Collect fractions and monitor them using thin-layer chromatography (TLC) to identify those containing Parishin E.

-

-

Semi-Preparative HPLC Purification:

-

Pool the fractions containing Parishin E from the silica gel column.

-

Further purify the pooled fractions using a semi-preparative HPLC system.

-

HPLC Parameters (Example):

-

Column: A C18 reversed-phase column is suitable for separating polar compounds like Parishin E.

-

Mobile Phase: A gradient of acetonitrile and water (often with a small amount of formic acid to improve peak shape).

-

Detection: UV detection at a wavelength where Parishin E absorbs, such as 220 nm.[1]

-

-

Collect the peak corresponding to Parishin E.

-

Evaporate the solvent to obtain purified Parishin E.

-

Protocol 3: Structural Characterization of Parishin E

This protocol details the use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the identity and structure of the purified Parishin E.

Rationale: NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the elucidation of its complete structure.[11][12][13][14] High-resolution mass spectrometry provides an accurate mass measurement, which is used to confirm the molecular formula.

Step-by-Step Methodology:

-

NMR Spectroscopy:

-

Dissolve the purified Parishin E in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

The expected chemical shifts for the glucopyranoside, benzyl, and citrate moieties should be observed. While specific data for Parishin E is not provided in the search results, related compounds like macluraparishins show characteristic signals that can be used for comparison.[3]

-

-

Mass Spectrometry:

-

Analyze the purified Parishin E using a high-resolution mass spectrometer (e.g., QTOF-MS).

-

The obtained mass should correspond to the calculated exact mass of the molecular formula C₁₉H₂₄O₁₃.

-

Biological Activity and Signaling Pathway

Parishin E and related compounds have been reported to exhibit significant biological activities, most notably antioxidant and neuroprotective effects.[15] These effects are often mediated through the modulation of key cellular signaling pathways.

The Nrf2-ARE Antioxidant Pathway

A primary mechanism by which parishins are thought to exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[16][17][18]

Mechanism of Action:

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[19] Upon exposure to oxidative stress or in the presence of activators like Parishin E, Nrf2 dissociates from Keap1 and translocates to the nucleus.[19][20] In the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant genes, leading to their upregulation.[19][20] This results in an enhanced cellular defense against oxidative damage.

Caption: Parishin E induces the Nrf2-ARE antioxidant pathway.

Conclusion

Parishin E is a promising natural product with well-defined physicochemical properties and significant biological activities. The protocols outlined in this guide provide a framework for its isolation, purification, and characterization, enabling further research into its therapeutic potential. The elucidation of its role in activating the Nrf2 signaling pathway offers a clear direction for investigating its mechanism of action in mitigating oxidative stress-related conditions. This technical guide serves as a valuable resource for scientists dedicated to advancing the field of natural product-based drug discovery and development.

References

-

Parishin From Gastrodia Elata Ameliorates Aging Phenotype in Mice in a Gut Microbiota-Related Manner. PMC - National Institutes of Health (NIH). Available at: [Link]

-

The 13 C-and 1 H-NMR data for macluraparishins E and C. ResearchGate. Available at: [Link]

-

Parishin E from ginger-processed Gastrodia elata Bl. alleviates rheumatoid arthritis by regulating histone 3 lactylation at H3K18la and H3K27la sites. NIH. Available at: [Link]

-

Parishin E from ginger-processed Gastrodia elata Bl. alleviates rheumatoid arthritis by regulating histone 3 lactylation at H3K18la and H3K27la sites. Frontiers. Available at: [Link]

-

A Simplified and Environmental Friendly Processing Procedure for Preserving Gastrodia elata with No Significant Change on the Contents of Gastrodin Derivatives and Anti-Oxidation Activity. Preprints.org. Available at: [Link]

-

Identification of Novel Parishin Compounds from the Twig of Maclura tricuspidata and Comparative Analysis of Parishin Derivatives in Different Parts. PMC - PubMed Central. Available at: [Link]

-

Pharmacological effects and mechanisms of Gastrodia elata and its active ingredients in the treatment of cardiovascular diseases. TMR. Available at: [Link]

-

Preparative HPLC Columns. GL Sciences. Available at: [Link]

-

Isolation, Bioactivity, and Molecular Docking of a Rare Gastrodin Isocitrate and Diverse Parishin Derivatives from Gastrodia elata Blume. ACS Omega. Available at: [Link]

-

Investigation of the Pharmacodynamic Components of Gastrodia elata Blume for Treatment of Type 2 Diabetes Mellitusthrough HPLC. MDPI. Available at: [Link]

-

Introduction to Preparative HPLC. LCGC International. Available at: [Link]

-

Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin. MDPI. Available at: [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

-

Optimization of Ethanol Extraction Conditions for Effective Components from Gastrodia elata Blume. ResearchGate. Available at: [Link]

-

Principles in preparative HPLC. University of Warwick. Available at: [Link]

-

Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin. PubMed. Available at: [Link]

-

Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory: paramagnetic contributions from orbital-to-orbital transitions for the pre-α, α, β, α-X, β-X and ipso-X effects, along with effects from characteristic bonds and groups. PMC - NIH. Available at: [Link]

-

Preparative HPLC Systems. Shimadzu. Available at: [Link]

-

Gastrodia elata BI.:A Comprehensive Review of Its Traditional Use, Botany, Phytochemistry, Pharmacology, and Pharmacokinetics. PMC. Available at: [Link]

-

An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation. MDPI. Available at: [Link]

-

The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress. PMC - NIH. Available at: [Link]

-

Contribution of the Nrf2 Pathway on Oxidative Damage and Mitochondrial Failure in Parkinson and Alzheimer's Disease. MDPI. Available at: [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

- Basic 1H- and 13C-NMR Spectroscopy. Book.

Sources

- 1. Identification of Novel Parishin Compounds from the Twig of Maclura tricuspidata and Comparative Analysis of Parishin Derivatives in Different Parts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Parishin From Gastrodia Elata Ameliorates Aging Phenotype in Mice in a Gut Microbiota-Related Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. preprints.org [preprints.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. glsciencesinc.com [glsciencesinc.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. warwick.ac.uk [warwick.ac.uk]

- 9. Preparative HPLC Systems : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory: paramagnetic contributions from orbital-to-orbital transitions for the pre-α, α, β, α-X, β-X and ipso-X effects, along with effects from characteristic bonds and groups - PMC [pmc.ncbi.nlm.nih.gov]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation [mdpi.com]

- 17. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Contribution of the Nrf2 Pathway on Oxidative Damage and Mitochondrial Failure in Parkinson and Alzheimer’s Disease [mdpi.com]

- 19. Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Nrf2⁻ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vivo Metabolism of Parishin E and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the in vivo metabolism of Parishin E and its derivatives. Parishin E, a significant bioactive phenolic glucoside isolated from the traditional Chinese medicine Gastrodia elata Blume, has garnered considerable interest for its potential therapeutic applications, particularly in the realm of neurological disorders.[1][2] Understanding its metabolic fate is paramount for the development of safe and efficacious therapeutics. This document delves into the known metabolic pathways, the analytical methodologies for metabolite identification and quantification, and the pharmacological implications of its biotransformation, offering a foundational resource for researchers in pharmacology and drug development.

Introduction to Parishin E and its Therapeutic Potential

Parishin E is a member of the parishin family of compounds, which also includes Parishin A, B, and C, all found in Gastrodia elata.[1] These compounds are structurally characterized by ester linkages between gastrodin and various organic acids. Parishin C, a related derivative, has demonstrated neuroprotective effects against cerebral ischemia-induced brain injury by mitigating oxidative stress and inflammation.[3] It has also been shown to attenuate oxidative stress and inflammation in hippocampal neurons and microglia through the Nrf2 signaling pathway.[4] Furthermore, studies suggest that Parishin C's ability to improve cognitive deficits may be more potent than that of its metabolite, gastrodin.[2][5] Given the structural similarities, Parishin E is hypothesized to possess comparable neuroprotective properties, making the study of its in vivo behavior a critical area of research.

The Metabolic Journey of Parishin E: A Prodrug Paradigm

The in vivo metabolism of Parishin E is a crucial determinant of its bioactivity. Evidence strongly suggests that Parishin E and its derivatives function as prodrugs, undergoing enzymatic transformation to release the pharmacologically active metabolite, gastrodin.

Primary Metabolic Pathway: Hydrolysis to Gastrodin

The principal metabolic pathway for Parishin E in vivo is the hydrolysis of its ester bonds. This biotransformation can be catalyzed by non-specific esterases or β-glucosidases present in the body, leading to the formation of gastrodin (4-hydroxybenzyl alcohol-4-O-β-D-glucopyranoside) and the corresponding organic acid moieties.[6][7][8][9]

The enzymatic hydrolysis is a critical activation step, as gastrodin is a well-documented neuroprotective agent.[10][11][12][13][14] The conversion of parishins to gastrodin can be complete, as demonstrated by in vitro studies using sodium hydroxide and β-d-glucosidase, suggesting that in vivo enzymatic systems are likely efficient in this transformation.[6]

dot graph "Parishin_E_Metabolism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Parishin_E [label="Parishin E", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gastrodin [label="Gastrodin\n(Active Metabolite)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Organic_Acids [label="Organic Acid Moieties"]; Phase_II_Metabolites [label="Phase II Metabolites\n(e.g., Glucuronides, Sulfates)"];

Parishin_E -> Gastrodin [label="Hydrolysis (Esterases, β-glucosidases)"]; Parishin_E -> Organic_Acids [label="Hydrolysis"]; Gastrodin -> Phase_II_Metabolites [label="Phase II Conjugation\n(UGTs, SULTs)"]; } केंद्रीकृत कैप्शन: Primary metabolic pathway of Parishin E.

Subsequent Metabolism of Gastrodin

Following its formation, gastrodin can undergo further Phase II metabolism. These conjugation reactions, primarily glucuronidation and sulfation, are mediated by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). This process increases the water solubility of gastrodin, facilitating its excretion from the body. While not extensively studied for gastrodin specifically, this is a common metabolic fate for phenolic compounds.

Unexplored Metabolic Pathways

While hydrolysis to gastrodin is the major metabolic route, other potential pathways for Parishin E and its derivatives warrant investigation. These could include:

-

Phase I Reactions: Minor oxidative metabolism of the aromatic rings by cytochrome P450 (CYP) enzymes, potentially leading to hydroxylated or demethylated metabolites.

-

Direct Conjugation: Direct Phase II conjugation of the parent Parishin E molecule, if suitable functional groups are available.

Further research is necessary to fully elucidate the complete metabolic map of Parishin E.

Pharmacological Activity of Metabolites: The Significance of Gastrodin

The neuroprotective effects of Parishin E are largely attributed to its primary metabolite, gastrodin. Gastrodin has been shown to exert a wide range of beneficial effects on the central nervous system, including:

-

Anti-inflammatory and Antioxidant Effects: Gastrodin can suppress neuroinflammation and reduce oxidative stress in the brain, key factors in the pathogenesis of neurodegenerative diseases.[12]

-

Modulation of Neurotransmitter Systems: It can influence various neurotransmitter systems, contributing to its therapeutic effects in conditions like epilepsy and cognitive disorders.

-

Promotion of Neuronal Survival and Regeneration: Gastrodin has been demonstrated to protect neurons from ischemic damage and promote nerve regeneration.[10][11]

While gastrodin is the most studied active metabolite, it is plausible that other metabolites of Parishin E may also possess biological activity. A comprehensive evaluation of all metabolites is essential for a complete understanding of the pharmacological profile of Parishin E.

Methodologies for In Vivo Metabolism Studies

A robust and validated analytical methodology is the cornerstone of any in vivo metabolism study. The following sections outline a typical experimental workflow for investigating the metabolic fate of Parishin E and its derivatives.

Experimental Workflow: From Animal Model to Data Analysis

dot graph "Experimental_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

Animal_Model [label="Animal Model Selection\n(e.g., Sprague-Dawley Rats)"]; Dosing [label="Administration of Parishin E\n(Oral or Intravenous)"]; Sample_Collection [label="Biological Sample Collection\n(Blood, Urine, Feces, Bile)"]; Sample_Preparation [label="Sample Preparation\n(Protein Precipitation, LLE, SPE)"]; LC_MS_Analysis [label="LC-MS/MS Analysis\n(Metabolite Identification & Quantification)"]; Data_Analysis [label="Pharmacokinetic & Metabolite Profiling\n(Data Interpretation)"];

Animal_Model -> Dosing; Dosing -> Sample_Collection; Sample_Collection -> Sample_Preparation; Sample_Preparation -> LC_MS_Analysis; LC_MS_Analysis -> Data_Analysis; } केंद्रीकृत कैप्शन: In vivo metabolism study workflow.

Detailed Experimental Protocols

4.2.1. Animal Model and Dosing Regimen

-

Animal Model: Sprague-Dawley rats are a commonly used and appropriate model for pharmacokinetic and metabolism studies of xenobiotics.

-

Housing and Acclimatization: Animals should be housed in a controlled environment with a standard diet and water ad libitum. A suitable acclimatization period (e.g., one week) is necessary before the study commences.

-

Dosing: Parishin E can be administered via oral gavage or intravenous injection to assess both oral bioavailability and systemic metabolism. The vehicle for administration should be inert and well-tolerated (e.g., saline, polyethylene glycol).

4.2.2. Biological Sample Collection

-

Blood: Serial blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing from the tail vein or via cannulation. Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Urine and Feces: Animals are housed in metabolic cages for the collection of urine and feces over a 24 or 48-hour period.[15] Samples are collected at specific intervals and stored frozen.

-

Bile: For detailed excretion studies, bile duct cannulation can be performed to collect bile samples over time.[16][17]

4.2.3. Sample Preparation

The goal of sample preparation is to extract the analytes of interest from the biological matrix and remove interfering substances.

-

Plasma:

-

Thaw plasma samples on ice.

-

Add an internal standard (a structurally similar compound not present in the sample) to each sample for accurate quantification.

-

Perform protein precipitation by adding a threefold volume of cold acetonitrile or methanol.[18]

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

Urine:

-

Thaw urine samples.

-

Centrifuge to remove any particulate matter.

-

Dilute the supernatant with the mobile phase before injection. For conjugated metabolites, an enzymatic hydrolysis step (using β-glucuronidase/sulfatase) may be required.

-

-

Feces:

-

Homogenize fecal samples with a suitable solvent (e.g., methanol/water mixture).

-

Centrifuge the homogenate and collect the supernatant.

-

Further clean-up of the extract may be necessary using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

-

-

Bile:

-

Dilute bile samples with the mobile phase.

-

Enzymatic hydrolysis may be necessary to analyze conjugated metabolites.

-

4.2.4. LC-MS/MS Analysis for Metabolite Identification and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific analysis of drugs and their metabolites in biological matrices.[4][19][20][21][22]

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column is typically used for the separation of Parishin E and its metabolites.

-

Mobile Phase: A gradient elution with a mixture of water (containing a modifier like 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed to achieve optimal separation.[18]

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode is used to generate ions of the analytes.

-

Metabolite Identification: High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is used to determine the accurate mass of parent and fragment ions, enabling the elucidation of elemental compositions and tentative identification of metabolites.[3][23]

-

Quantification: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and specific quantification of Parishin E and its known metabolites.[18]

-

Data Presentation and Interpretation

Pharmacokinetic Parameters

The plasma concentration-time data for Parishin E and its major metabolite, gastrodin, are used to calculate key pharmacokinetic parameters.

| Parameter | Description |

| Cmax | Maximum plasma concentration |

| Tmax | Time to reach Cmax |

| AUC | Area under the plasma concentration-time curve |

| t1/2 | Elimination half-life |

| CL | Clearance |

| Vd | Volume of distribution |

These parameters provide insights into the rate and extent of absorption, distribution, metabolism, and excretion of the compounds.

Metabolite Profile

The analysis of urine, feces, and bile provides a comprehensive picture of the metabolic fate and excretion routes of Parishin E. The relative abundance of each metabolite in these matrices helps to identify the major pathways of elimination.

Future Directions and Conclusion

The study of the in vivo metabolism of Parishin E and its derivatives is a rapidly evolving field. While the conversion to the active metabolite gastrodin is a key finding, several areas require further investigation to fully characterize its disposition in the body. Future research should focus on:

-

Comprehensive Metabolite Identification: Utilizing high-resolution mass spectrometry to identify all potential Phase I and Phase II metabolites of Parishin E.

-

Enzyme Phenotyping: Identifying the specific esterases, β-glucosidases, and CYP/UGT isoforms responsible for the metabolism of Parishin E.

-

Comparative Metabolism: Conducting head-to-head in vivo metabolism studies of different parishin derivatives (A, B, C, and E) to understand how structural variations influence their pharmacokinetic and metabolic profiles.

-

Pharmacological Evaluation of Metabolites: Assessing the biological activity of all identified metabolites to determine their contribution to the overall therapeutic effect.

References

- Gao, Y., et al. (2014). Relative bioavailability of gastrodin and parishin from extract and powder of Gastrodiae rhizoma in rat. Journal of Pharmaceutical and Biomedical Analysis, 100, 194-200.

- McMaster, C., et al. (2021). Simultaneous quantification of vitamin E and vitamin E metabolites in equine plasma and serum using LC-MS/MS.

- Harney, D. F., et al. (2023). Optimised plasma sample preparation and LC-MS analysis for high-throughput clinical proteomics. Journal of Proteomics, 273, 104787.

- Li, M., et al. (2021). Ameliorative Effect of Parishin C Against Cerebral Ischemia-Induced Brain Tissue Injury by Reducing Oxidative Stress and Inflammatory Responses in Rat Model. Frontiers in Pharmacology, 12, 668834.

- Wishart, D. S., et al. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites, 14(1), 30.

- Wang, J., et al. (2016). Identification of the metabolites of Radix Paeoniae Alba extract in rat bile, plasma and urine by ultra-performance liquid chromatography–quadrupole time-of-flight mass spectrometry.

- Yang, B., et al. (2023).

- Frank, J., et al. (2024). A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis. Metabolites, 14(10), 655.

- Li, M., et al. (2023). The protective effects of gastrodin on neurological disorders: an update and future perspectives. Frontiers in Pharmacology, 14, 1215689.

- Park, S. Y., et al. (2019). Accumulation of Gastrodin, p-Hydroxybenzyl Alcohol, and Parishin in Gastrodia elata During Growth. Molecules, 24(18), 3352.

- Wang, Y., et al. (2025). Parishin C Attenuates Oxidative Stress and Inflammation in HT22 Hippocampal Neurons and BV2 Microglia Through Nrf2 Signaling Pathway. Neurochemical Research, 50(1), 1-13.

- Wang, Y., et al. (2014). [Structure-activity relationship of gastrodin and parishins on learning and memory deficits induced by scopolamine]. Yao Xue Xue Bao, 49(8), 1097-1102.

- Pras-Raves, M. L., et al. (2004). Identification of Puerarin and Its Metabolites in Rats by Liquid Chromatography−Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 52(12), 3706-3712.

- Kern, M., et al. (2012). Hydrolysis of phenolic acid esters by esterase enzymes from Caco-2 cells and rat intestinal tissue. University of Leeds.

- Huang, J., et al. (2023). The protective effects of gastrodin on neurological disorders: an update and future perspectives. Frontiers in Pharmacology, 14, 1215689.

- Yasuda, K., et al. (2007). Identification of the metabolites of episesamin in rat bile and human liver microsomes. Bioscience, Biotechnology, and Biochemistry, 71(10), 2537-2544.

- Liu, J., et al. (2014). Structure-activity relationship of gastrodin and parishins on learning and memory deficits induced by scopolamine. Yao Xue Xue Bao, 49(8), 1097-1102.

- Li, X., et al. (2022). Highly Efficient Biotransformation of Phenolic Glycosides Using a Recombinant β-Glucosidase From White Rot Fungus Trametes trogii. Frontiers in Microbiology, 13, 881636.

- Gaur, N., & Gänzle, M. (2023). Principles of hydrolysis of ester polyphenols and mechanisms of their antioxidant activity. Trends in Food Science & Technology, 138, 494-505.

- Kim, M. J., et al. (2017). Gastrodin exerts robust neuroprotection in the postischemic brain via its protective effect against Zn2+-toxicity and its anti-oxidative effects in astrocytes. Scientific Reports, 7(1), 1-13.

- Liu, Y., et al. (2022). Summary of signalling pathways of gastrodin's neuroprotective effects. Journal of Ethnopharmacology, 293, 115278.

- Ye, H., et al. (2013). Hydrolysis of flavanone glycosides by β-glucosidase from Pyrococcus furiosus and its application to the production of flavanone aglycones from citrus extracts. Journal of agricultural and food chemistry, 61(49), 12065-12071.

- Liu, X., et al. (2024).

- Allan, R. J., & Watson, T. R. (1982). Identification of biliary metabolites of mebendazole in the rat. European journal of drug metabolism and pharmacokinetics, 7(2), 131-136.

- Park, S. J., et al. (2020). Gastrodin From Gastrodia elata Enhances Cognitive Function and Neuroprotection of AD Mice via the Regulation of Gut Microbiota Composition and Inhibition of Neuron Inflammation. Frontiers in Pharmacology, 11, 1101.

Sources

- 1. researchgate.net [researchgate.net]

- 2. [Structure-activity relationship of gastrodin and parishins on learning and memory deficits induced by scopolamine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Highly Efficient Biotransformation of Phenolic Glycosides Using a Recombinant β-Glucosidase From White Rot Fungus Trametes trogii - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Hydrolysis of flavanone glycosides by β-glucosidase from Pyrococcus furiosus and its application to the production of flavanone aglycones from citrus extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | The protective effects of gastrodin on neurological disorders: an update and future perspectives [frontiersin.org]

- 11. The protective effects of gastrodin on neurological disorders: an update and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gastrodin exerts robust neuroprotection in the postischemic brain via its protective effect against Zn2+-toxicity and its anti-oxidative effects in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Gastrodin From Gastrodia elata Enhances Cognitive Function and Neuroprotection of AD Mice via the Regulation of Gut Microbiota Composition and Inhibition of Neuron Inflammation [frontiersin.org]

- 15. uab.edu [uab.edu]

- 16. Identification of the metabolites of episesamin in rat bile and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Identification of biliary metabolites of mebendazole in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Relative bioavailability of gastrodin and parishin from extract and powder of Gastrodiae rhizoma in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. madbarn.com [madbarn.com]

- 20. scienceopen.com [scienceopen.com]

- 21. mdpi.com [mdpi.com]

- 22. A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Identification of metabolites of Radix Paeoniae Alba extract in rat bile, plasma and urine by ultra-performance liquid chromatography–quadrupole time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Extraction of Parishin E via Solvent Extraction

Introduction: Unveiling Parishin E, a Bioactive Phenolic Glucoside

Parishin E is a polyphenolic glucoside that has garnered significant interest within the scientific and drug development communities.[1] Primarily found in the rhizomes of the traditional medicinal plant Gastrodia elata, and also identified in Maclura tricuspidata, Parishin E, along with its structural analogues Parishin A, B, and C, is recognized for its potential therapeutic properties.[1] As a member of the parishin family of compounds, which are esters of gastrodin and citric acid, Parishin E's bioactivity is a subject of ongoing research.

The effective isolation of Parishin E in a pure form is paramount for its pharmacological evaluation and potential development as a therapeutic agent. This document provides a comprehensive guide to the extraction of Parishin E from its natural sources using solvent extraction methodologies. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a foundation for obtaining high-quality Parishin E for further investigation.

Physicochemical Properties of Parishin E

A thorough understanding of the physicochemical properties of Parishin E is fundamental to designing an effective extraction and purification strategy.

| Property | Value/Description | Source |

| Molecular Formula | C₁₉H₂₄O₁₃ | |

| Molecular Weight | 460.39 g/mol | |

| Chemical Class | Polyphenolic Glucoside | [1] |

| Predicted LogP | -2.0 | |

| General Solubility | As a polar glycoside, Parishin E is expected to have good solubility in polar solvents like water, methanol, and ethanol, and limited solubility in non-polar solvents. The glycosidic moiety significantly increases its polarity compared to the aglycone. | Inferred from general principles of polyphenol and glycoside solubility. |

Principle of Solvent Extraction for Parishin E

The extraction of Parishin E from the plant matrix is governed by the principle of "like dissolves like." As a polar polyphenolic glucoside, the selection of a solvent with a similar polarity is crucial for efficient extraction. The process involves the mass transfer of Parishin E from the solid plant material into the liquid solvent phase.

Several factors influence the efficiency of this process:

-

Solvent Polarity: The polarity of the solvent must be optimized to selectively dissolve Parishin E while minimizing the co-extraction of undesirable compounds.

-

Temperature: Elevated temperatures can enhance the solubility and diffusion rate of the target compound, but excessive heat may lead to the degradation of thermolabile compounds like Parishin E.

-

Extraction Time: Sufficient time is required for the solvent to penetrate the plant matrix and for the solute to diffuse into the solvent.

-

Particle Size of Plant Material: A smaller particle size increases the surface area available for solvent contact, thereby improving extraction efficiency.

Recommended Extraction Protocol

This protocol outlines a robust method for the solvent extraction of Parishin E from dried Gastrodia elata rhizomes.

I. Materials and Equipment

-

Plant Material: Dried and powdered rhizomes of Gastrodia elata.

-

Solvents:

-

Ethanol (95%, analytical grade)

-

Methanol (analytical grade)

-

Distilled or deionized water

-

-

Equipment:

-

Grinder or mill

-

Soxhlet apparatus or reflux extraction setup

-

Rotary evaporator

-

Filtration apparatus (e.g., Buchner funnel with filter paper)

-

Analytical balance

-

Heating mantle or water bath

-

Glassware (beakers, flasks, graduated cylinders)

-

II. Pre-Extraction Preparation of Plant Material

-

Drying: Ensure the Gastrodia elata rhizomes are thoroughly dried to a constant weight to minimize water content, which can affect extraction efficiency.

-

Grinding: Grind the dried rhizomes into a fine powder (e.g., 40-60 mesh) to increase the surface area for solvent penetration.

III. Solvent Extraction Procedure

This protocol provides two effective methods: Reflux Extraction and Soxhlet Extraction.

Method A: Reflux Extraction

-

Solvent Preparation: Prepare a 70% (v/v) ethanol-water solution. This concentration is often a good starting point for balancing the polarity to effectively extract polyphenolic glucosides.

-

Extraction Setup:

-

Place 100 g of the powdered Gastrodia elata into a 2 L round-bottom flask.

-

Add 1 L of the 70% ethanol solution to the flask.

-

Connect the flask to a reflux condenser and place it in a heating mantle or water bath.

-

-

Extraction:

-

Heat the mixture to a gentle boil and maintain reflux for 2 hours.

-

After 2 hours, turn off the heat and allow the mixture to cool to room temperature.

-

-

Filtration:

-

Filter the mixture through a Buchner funnel with filter paper under vacuum to separate the extract from the plant residue.

-

Wash the residue with a small volume of the 70% ethanol solution to ensure maximum recovery of the extract.

-

-

Repeat Extraction: Transfer the plant residue back to the round-bottom flask and repeat the extraction process (steps 2.2 to 4.2) two more times with fresh solvent to maximize the yield of Parishin E.

-

Concentration: Combine all the filtrates and concentrate the extract using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Method B: Soxhlet Extraction

-

Preparation:

-

Place 50 g of the powdered Gastrodia elata into a thimble.

-

Place the thimble into the Soxhlet extractor.

-

-

Extraction:

-

Fill a round-bottom flask with 500 mL of 95% ethanol.

-

Assemble the Soxhlet apparatus and heat the flask using a heating mantle.

-

Allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon arm runs clear.

-

-

Concentration: After the extraction is complete, concentrate the ethanolic extract using a rotary evaporator at a temperature below 50°C to yield the crude extract.

IV. Workflow Diagram

Caption: Workflow for the extraction and purification of Parishin E.

Purification of Parishin E from Crude Extract

The crude extract obtained from the initial solvent extraction is a complex mixture of compounds. A multi-step purification process is necessary to isolate Parishin E.

I. Materials and Equipment

-

Crude Parishin E extract

-

Solvents:

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Ethyl Acetate (EtOAc)

-

Water (distilled or deionized)

-

-

Stationary Phases:

-

Silica gel (60-120 mesh for column chromatography)

-

Reversed-phase C18 silica gel (for flash chromatography or preparative HPLC)

-

-

Equipment:

-

Glass chromatography column

-

Fraction collector

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system (analytical and preparative)

-

II. Purification Protocol

Step 1: Liquid-Liquid Partitioning (Optional but Recommended)

This step helps to remove highly non-polar and highly polar impurities.

-

Dissolve the crude extract in a minimal amount of water.

-

Perform successive extractions with solvents of increasing polarity, such as hexane, followed by ethyl acetate. Parishin E, being moderately polar, is expected to partition into the ethyl acetate or remain in the aqueous phase depending on the exact conditions. Monitor the fractions by TLC or HPLC to track the location of Parishin E.

Step 2: Silica Gel Column Chromatography

-

Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent like hexane or a mixture of hexane and ethyl acetate.

-

Sample Loading: Adsorb the semi-purified extract onto a small amount of silica gel and load it onto the top of the packed column.

-

Elution: Elute the column with a gradient of increasing polarity. A common solvent system is a gradient of ethyl acetate in hexane, followed by a gradient of methanol in dichloromethane or ethyl acetate.

-

Fraction Collection and Analysis: Collect fractions and analyze them using TLC or HPLC to identify the fractions containing Parishin E. Pool the pure fractions.

Step 3: Reversed-Phase Chromatography (for High Purity)

For obtaining highly pure Parishin E, a final purification step using reversed-phase chromatography is recommended.

-

Column: Use a C18 column.

-

Mobile Phase: A gradient of methanol or acetonitrile in water is typically effective.

-

Detection: Monitor the elution profile using a UV detector at a wavelength where Parishin E absorbs (e.g., around 220-280 nm).

-

Collection and Concentration: Collect the peak corresponding to Parishin E and remove the solvent under reduced pressure.

III. Purification Workflow Diagram

Caption: A typical workflow for the purification of Parishin E.

Analytical Characterization and Quality Control

The purity and identity of the extracted Parishin E should be confirmed using appropriate analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the final product. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (often with a small amount of formic acid to improve peak shape) is commonly used.

-

Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry can confirm the molecular weight of the isolated compound, providing strong evidence of its identity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of the isolated Parishin E.

Conclusion and Future Perspectives

The solvent extraction protocol detailed in this application note provides a comprehensive and scientifically grounded approach for the isolation of Parishin E from Gastrodia elata. The rationale behind the selection of solvents and the multi-step purification process is based on the physicochemical properties of polyphenolic glucosides. By following these guidelines, researchers can obtain high-purity Parishin E, which is essential for advancing our understanding of its biological activities and potential therapeutic applications. Further optimization of extraction parameters, such as the use of novel green solvents and advanced extraction techniques like microwave-assisted or ultrasound-assisted extraction, may lead to more efficient and environmentally friendly methods for obtaining this promising natural product.

References

-

PubChem. (n.d.). Parishin E. National Center for Biotechnology Information. Retrieved from [Link]

-

Kim, D. H., et al. (2022). Identification of Novel Parishin Compounds from the Twig of Maclura tricuspidata and Comparative Analysis of Parishin Derivatives in Different Parts. Molecules, 28(1), 7. [Link]

-

Zhang, Y., et al. (2023). Parishin E from ginger-processed Gastrodia elata Bl. alleviates rheumatoid arthritis by regulating histone 3 lactylation at H3K18la and H3K27la sites. Frontiers in Immunology, 14, 1286571. [Link]

Sources

Application Note: Preparative HPLC Isolation of High-Purity Parishin E

This Application Note is structured to guide researchers through the systematic isolation of Parishin E from Gastrodia elata (Tianma). It moves beyond generic protocols, offering a logic-driven workflow that prioritizes purity and yield.

Introduction & Compound Profile

Parishin E is a bioactive phenolic glycoside found in the rhizomes of Gastrodia elata. Chemically, it is an ester derivative formed by the condensation of gastrodin and citric acid. Unlike the more abundant Parishin A (tris-gastrodin citrate), Parishin E is often present in lower quantities, making its isolation challenging due to the interference of structurally similar isomers (Parishin B and C).

Recent studies indicate Parishin E possesses significant anti-inflammatory properties, particularly in rheumatoid arthritis models, by regulating histone lactylation [1]. High-purity isolation (>98%) is critical for elucidating these specific mechanistic pathways without the confounding effects of the major Parishin A congener.

Physicochemical Profile[1][3][4][5][6][7][8][9][10][11][12]

-

Class: Phenolic Glycoside / Organic Acid Ester

-

Polarity: High (Contains glucosyl and carboxyl moieties)

-

UV Max: ~220 nm (End absorption) and ~270 nm (Benzyl ring)

-

Stability: Susceptible to ester hydrolysis at high pH or prolonged heat. Crucial: Maintain acidic pH (<4.0) and low temperatures during processing.

Pre-Chromatographic Workflow (Sample Preparation)

Direct injection of crude extracts onto a Preparative HPLC column is a common error that leads to irreversible column fouling and poor resolution. This protocol utilizes a "Capture and Polish" strategy.

Step 1: Extraction[11][13][14]

-

Solvent: 70-80% Methanol or Ethanol (aq).

-

Method: Ultrasonic-assisted extraction (UAE) is preferred over reflux to minimize thermal degradation of the ester bonds.

-

Protocol: Extract dried G. elata powder (100 g) with 1 L solvent for 45 mins at 30°C. Centrifuge and collect supernatant. Repeat x2. Combine and evaporate methanol under reduced pressure (40°C) to obtain an aqueous slurry.

Step 2: Liquid-Liquid Partitioning (De-fatting)

-

Wash 1: Extract the aqueous slurry with Ethyl Acetate (1:1 v/v, x3).

-

Purpose: Removes non-polar lipids, free aglycones, and chlorophyll. Parishin E remains in the water phase.

-

-

Wash 2 (Enrichment): Extract the water phase with n-Butanol (1:1 v/v, x3).

-

Purpose: Parishins partition into n-Butanol. Inorganic salts and highly polar sugars remain in the water.

-

Action: Collect n-Butanol fraction and evaporate to dryness.

-

Step 3: Macroporous Resin Pre-fractionation (The "Capture")

-

Resin: D101 or SP825 (Non-polar polystyrene adsorbents).

-

Loading: Dissolve residue in water and load onto the resin column.

-

Elution:

-

Water Wash: Removes free sugars/salts (Discard).

-

20% Ethanol: Elutes Gastrodin (Collect if needed).

-

40-50% Ethanol: Target Fraction (Parishins). This fraction contains Parishin A, B, C, and E.

-

95% Ethanol: Flushes strongly bound hydrophobics (Discard).

-

Analytical Method Development (The "Scout")

Before scaling up, the separation must be optimized on an analytical scale. Parishin isomers have very similar retention times.

System: HPLC-DAD (e.g., Agilent 1260/1290) Column: C18 (4.6 x 250 mm, 5 µm) - Recommendation: Zorbax SB-C18 or Phenomenex Luna C18(2) for stability at low pH. Mobile Phase:

-

A: 0.1% Formic Acid in Water (Maintains protonation of citric acid moiety, sharpening peaks).

-

B: Acetonitrile (ACN).

Analytical Gradient Strategy:

| Time (min) | % B (ACN) | Event |

|---|---|---|

| 0-5 | 5% | Equilibration/Injection |

| 5-25 | 5% → 35% | Linear Gradient (Parishin zone) |

| 25-30 | 35% → 95% | Wash |

| 30-35 | 95% | Hold |

Target Retention: Parishin E typically elutes before Parishin A. Ensure resolution (Rs) > 1.5 between Parishin E and the B/C isomer pair.

Preparative HPLC Protocol (The "Core")

Objective: Scale up the analytical separation to isolate mg-to-gram quantities.

System Configuration

-

Instrument: Preparative HPLC (e.g., Gilson, Waters Prep 150).

-

Column: Prep C18 (20 x 250 mm, 5-10 µm).

-

Flow Rate: 15 - 20 mL/min (Scaled from analytical).

-

Detection: UV at 270 nm (Specific) and 220 nm (Sensitive).

-

Injection Volume: 2-5 mL (Concentration dependent; ensure sample is dissolved in initial mobile phase).

Optimized Gradient (Linear Focused)

To maximize yield and purity, use a "shallow gradient" across the elution window of Parishin E.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

| Time (min) | % B (ACN) | Rationale |

| 0.0 | 10% | Initial low organic to bind solute |

| 5.0 | 10% | Load sample and flush void volume |

| 5.1 | 12% | Jump to start of elution window |

| 35.0 | 22% | Shallow gradient (0.33% B/min) for max resolution |

| 35.1 | 95% | Column Flush |

| 45.0 | 10% | Re-equilibration |

Fraction Collection Logic:

-

Parishin E usually elutes between 14-18% ACN in this focused gradient.

-

Trigger: Slope + Threshold.

-

Action: Collect the central heart of the peak. Collect "front" and "tail" separately for re-injection if yield is critical.

Post-Separation Processing

The stability of Parishin E is the primary concern here.

-

Acid Removal: The mobile phase contains formic acid. Evaporate ACN immediately using a Rotary Evaporator at <40°C.

-

Lyophilization: Do not heat the remaining aqueous acidic solution. Freeze immediately (-80°C) and lyophilize (freeze-dry) to obtain a white amorphous powder.

-

Validation: Re-dissolve ~0.1 mg of the powder in methanol and inject onto the Analytical HPLC system to confirm Purity > 98%.

Visual Workflow (DOT Diagram)

Figure 1: Step-by-step workflow for the isolation of Parishin E from Gastrodia elata.

Troubleshooting & Expert Tips

| Issue | Probable Cause | Corrective Action |

| Peak Broadening | Sample solvent too strong (e.g., 100% MeOH). | Dissolve sample in <10% ACN/Water. Strong solvents cause "breakthrough" on the column head. |

| Split Peaks | Column overload or pH mismatch. | Reduce injection volume. Ensure Mobile Phase A has 0.1% Formic Acid to suppress ionization of carboxyl groups. |

| Ester Hydrolysis | Prolonged exposure to water/acid at room temp. | Keep fractions on ice. Lyophilize immediately. Do not store in solution for >24h. |

| Co-elution | Parishin B/C interference. | Flatten the gradient slope (e.g., 12% to 18% over 30 mins). Lower flow rate slightly. |

References

-

Parishin E from ginger-processed Gastrodia elata Bl. alleviates rheumatoid arthritis. Source:[1][2] Frontiers in Pharmacology / NIH URL:[Link] (Note: Contextual match from search results regarding Parishin E bioactivity).

-

Preparative isolation and purification of gastrodin from the Chinese medicinal plant Gastrodia elata by high-speed counter-current chromatography. Source: Journal of Chromatography A / PubMed URL:[Link]

-

Isolation, Bioactivity, and Molecular Docking of a Rare Gastrodin Isocitrate and Diverse Parishin Derivatives. Source: Molecules / PubMed Central URL:[Link]

-

Identification of Novel Parishin Compounds from the Twig of Maclura tricuspidata. Source: Plants (Basel) URL:[Link]

(Note: While Parishin E is a specific target, general protocols for Parishin isolation [Ref 3, 4] form the basis of the gradient optimization described above.)

Sources

Assessing Cell Viability Following Parishin E Treatment: A Detailed Guide for Researchers

Introduction: Parishin E in Cancer Research

The natural world presents a vast repository of bioactive compounds with significant therapeutic potential. Among these, Parishin E, a phenolic glycoside ester derived from the traditional medicinal herb Gastrodia elata, is emerging as a compound of interest in oncological research. Preliminary studies on related compounds, such as Parishin A, have demonstrated notable anti-cancer properties, particularly in oral squamous cell carcinoma (OSCC)[1]. These compounds have been shown to inhibit cancer cell viability in a dose- and time-dependent manner, while exhibiting selectivity for cancer cells over normal human gingival fibroblasts[1]. The primary mechanism of action appears to involve the suppression of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell proliferation, survival, and metastasis[1][2].

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of various cell viability assays to investigate the effects of Parishin E. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer insights into data interpretation.

Guiding Principles for Selecting a Cell Viability Assay

The choice of a cell viability assay is not a one-size-fits-all decision. It is contingent on the specific biological question being addressed. Cell viability is a multifaceted concept encompassing metabolic activity, membrane integrity, and the absence of apoptotic markers. Therefore, a multi-assay approach is often recommended for a comprehensive understanding of a compound's cytotoxic and cytostatic effects.

Here, we present a selection of robust and widely accepted assays, each providing a unique window into the cellular response to Parishin E treatment.

I. Tetrazolium-Based Assays: Gauging Metabolic Activity

Tetrazolium reduction assays are colorimetric methods that measure the metabolic activity of a cell population, which in many cases, correlates with cell viability. These assays rely on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan product.

A. The MTT Assay: A Classic Approach

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method for assessing cell viability[3][4]. In this assay, the yellow, water-soluble MTT is reduced by mitochondrial dehydrogenases of viable cells to a purple, insoluble formazan product[4][5]. The formazan crystals are then solubilized, and the absorbance is measured, which is proportional to the number of viable cells.

Materials:

-

MTT solution (5 mg/mL in sterile PBS), protected from light

-

Cell culture medium (serum-free for final MTT incubation)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

96-well microtiter plates

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

-

Parishin E Treatment: Prepare serial dilutions of Parishin E in culture medium. Replace the existing medium with 100 µL of the Parishin E solutions or vehicle control (e.g., DMSO in medium). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: After the treatment period, carefully remove the medium and add 100 µL of serum-free medium containing 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well[6]. Incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT solution. Add 100-150 µL of the solubilization solution to each well[5][7].

-

Absorbance Measurement: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals[5][7]. Measure the absorbance at 570 nm using a microplate reader[4].

B. The XTT Assay: A Soluble Alternative

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay offers an advantage over the MTT assay as the formazan product is water-soluble, eliminating the need for a solubilization step[8][9]. This reduces the number of handling steps and potential for error.

Materials:

-

XTT labeling mixture (prepared by mixing XTT reagent and electron-coupling reagent according to the manufacturer's instructions)[10]

-

96-well microtiter plates

-

Multichannel pipette

-

Plate reader capable of measuring absorbance between 450-500 nm

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.

-

XTT Incubation: After the treatment period, add 50 µL of the freshly prepared XTT labeling mixture to each well[10].

-

Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light[10]. The incubation time may need to be optimized depending on the cell type and density.

-

Absorbance Measurement: Gently shake the plate and measure the absorbance between 450-500 nm using a microplate reader[11]. A reference wavelength of 630-690 nm is recommended to subtract non-specific background absorbance[11].

II. Annexin V/Propidium Iodide Staining: Unveiling Apoptosis

Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents exert their effects. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane[12]. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells when conjugated to a fluorophore[12][13]. Propidium iodide (PI) is a fluorescent intercalating agent that is membrane-impermeable and therefore only enters cells with compromised membrane integrity, such as late apoptotic or necrotic cells[12].

Materials:

-

Annexin V-FITC (or other fluorophore conjugate)

-

Propidium Iodide (PI) solution

-

1X Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates or culture flasks and treat with Parishin E as desired.

-

Cell Harvesting: Following treatment, collect both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution to maintain membrane integrity.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution[13].

-

Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

III. Caspase Activity Assays: Measuring the Executioners of Apoptosis

Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspase-3 and caspase-7 are key executioner caspases that, once activated, cleave a broad range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

The Caspase-Glo® 3/7 Assay: A Luminescent Readout

The Caspase-Glo® 3/7 Assay is a homogeneous, luminescent assay that measures the activity of caspase-3 and -7[14][15]. The assay provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. Cleavage of this substrate by activated caspases releases aminoluciferin, which is then used by luciferase to generate a "glow-type" luminescent signal that is proportional to caspase activity[14].

Materials:

-

Caspase-Glo® 3/7 Reagent (reconstituted according to the manufacturer's instructions)

-

White-walled 96-well plates suitable for luminescence measurements

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with Parishin E as described previously.

-

Reagent Addition: After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium)[16].

-

Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 30 minutes to 3 hours, protected from light[16].

-

Luminescence Measurement: Measure the luminescence using a plate luminometer.

Data Presentation and Interpretation

Quantitative Data Summary

| Assay Type | Principle | Endpoint Measured | Advantages | Disadvantages |

| MTT | Reduction of tetrazolium salt by mitochondrial dehydrogenases | Metabolic activity | Inexpensive, widely used | Insoluble formazan requires solubilization, potential for interference |

| XTT | Reduction of tetrazolium salt to a soluble formazan | Metabolic activity | Soluble product, fewer steps than MTT | Can be less sensitive than MTT for some cell lines |

| Annexin V/PI | Binding of Annexin V to externalized phosphatidylserine and PI to DNA | Apoptosis and necrosis | Distinguishes between early/late apoptosis and necrosis | Requires flow cytometer, sensitive to cell handling |

| Caspase-Glo® 3/7 | Luminescent detection of caspase-3 and -7 activity | Apoptotic enzyme activity | High sensitivity, simple "add-mix-measure" format | Requires a luminometer |

Experimental Workflow for Assessing Parishin E's Effect on Cell Viability

Caption: Experimental workflow for evaluating the effect of Parishin E on cell viability.

Causality and Self-Validation in Experimental Design

To ensure the trustworthiness of your findings, it is crucial to incorporate controls and consider the underlying biology.

-

Vehicle Control: Always include a vehicle control (the solvent used to dissolve Parishin E, e.g., DMSO) at the same concentration as in the highest dose of Parishin E to account for any solvent-induced effects.

-

Positive Control: For apoptosis and caspase assays, include a known inducer of apoptosis (e.g., staurosporine) as a positive control to validate the assay's performance.

-

Normal Cell Line Control: As Parishin A has shown selectivity for cancer cells, it is highly recommended to include a relevant normal cell line (e.g., normal human gingival fibroblasts for OSCC studies) to assess the selectivity of Parishin E[1][17]. The selectivity index (SI) can be calculated as the IC50 for the normal cell line divided by the IC50 for the cancer cell line; an SI greater than 1 indicates selectivity for the cancer cells[18][19].

-

Dose-Response and Time-Course: Evaluating Parishin E across a range of concentrations and time points is essential to determine its potency (IC50) and the dynamics of its cytotoxic/cytostatic effects.

Conclusion

The study of Parishin E holds promise for the development of novel anti-cancer therapeutics. By employing a multi-faceted approach to assess cell viability, researchers can gain a comprehensive understanding of its mechanism of action. The detailed protocols and guiding principles outlined in this document are intended to empower researchers to generate robust and reliable data, thereby accelerating the evaluation of this promising natural compound.

References

Sources

- 1. Parishin A Inhibits Oral Squamous Cell Carcinoma via the AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 5. broadpharm.com [broadpharm.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. media.cellsignal.com [media.cellsignal.com]

- 9. home.sandiego.edu [home.sandiego.edu]

- 10. Protocol Guide: XTT Assay for Cell Viability and Proliferation [merckmillipore.com]

- 11. reprocell.com [reprocell.com]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. docs.abcam.com [docs.abcam.com]

- 14. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 15. protocols.io [protocols.io]

- 16. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Molecular Mechanism for Selective Cytotoxicity towards Cancer Cells of Diselenide-Containing Paclitaxel Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Application Note: Western Blot Analysis of Immunometabolic Reprogramming by Parishin E

Abstract & Mechanistic Overview

Parishin E (PE) has emerged as a potent modulator of immunometabolism, specifically distinguishing itself from other gastrodin derivatives by its ability to inhibit aerobic glycolysis (the Warburg effect) in activated macrophages. Recent studies identify PE as a critical regulator of the "Lactate Clock" , where it suppresses the expression of glycolytic enzymes (HK2, LDHA), thereby reducing intracellular lactate production. This reduction leads to a downstream decrease in Histone Lactylation (Kla) , a novel epigenetic mark that drives pro-inflammatory gene transcription.

This guide provides a rigorous Western Blotting protocol to validate PE’s efficacy by targeting two distinct cellular compartments:

-

Cytosolic/Metabolic: Glycolytic enzymes and inflammatory mediators.

-

Nuclear/Chromatin: Histone modifications (Lactylation) requiring specific acid-extraction techniques.

Target Pathways & Biomarkers

To comprehensively validate Parishin E's mechanism, researchers must analyze the "Metabolic-Epigenetic Axis."

Table 1: Core Target Proteins

| Category | Target Protein | Molecular Weight (kDa) | Subcellular Location | Biological Function | Expected Change with PE |

| Glycolysis | HK2 (Hexokinase 2) | ~102 kDa | Cytosol/Mitochondria | Rate-limiting step of glycolysis | Decrease |

| LDHA (Lactate Dehydrogenase A) | ~37 kDa | Cytosol | Converts Pyruvate to Lactate | Decrease | |

| Epigenetics | H3K18la (Lactyl-Histone H3 Lys18) | ~17 kDa | Nucleus (Chromatin) | Promotes inflammatory gene expression | Decrease |

| H3K27la (Lactyl-Histone H3 Lys27) | ~17 kDa | Nucleus (Chromatin) | Enhancer activation | Decrease | |

| Downstream | iNOS | ~130 kDa | Cytosol | M1 Macrophage Marker | Decrease |